molecular formula C10H16ClNO B13455182 (Cyclopropylmethyl)[(5-methylfuran-2-yl)methyl]amine hydrochloride

(Cyclopropylmethyl)[(5-methylfuran-2-yl)methyl]amine hydrochloride

Katalognummer: B13455182
Molekulargewicht: 201.69 g/mol
InChI-Schlüssel: VBFBNUUKBISDLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Cyclopropylmethyl)[(5-methylfuran-2-yl)methyl]amine hydrochloride is an organic compound with the molecular formula C10H15NO·HCl It is a derivative of amine, featuring a cyclopropylmethyl group and a 5-methylfuran-2-ylmethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylmethyl)[(5-methylfuran-2-yl)methyl]amine hydrochloride typically involves the following steps:

    Formation of the amine: The initial step involves the reaction of cyclopropylmethylamine with 5-methylfuran-2-carbaldehyde under reductive amination conditions. This reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride.

    Hydrochloride formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(Cyclopropylmethyl)[(5-methylfuran-2-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

(Cyclopropylmethyl)[(5-methylfuran-2-yl)methyl]amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (Cyclopropylmethyl)[(5-methylfuran-2-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (Cyclopropylmethyl)[(5-methylfuran-2-yl)methyl]amine
  • (Cyclopropylmethyl)[(5-methylfuran-2-yl)methyl]amine hydrobromide

Uniqueness

(Cyclopropylmethyl)[(5-methylfuran-2-yl)methyl]amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclopropylmethyl group and a 5-methylfuran-2-ylmethyl group makes it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C10H16ClNO

Molekulargewicht

201.69 g/mol

IUPAC-Name

1-cyclopropyl-N-[(5-methylfuran-2-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C10H15NO.ClH/c1-8-2-5-10(12-8)7-11-6-9-3-4-9;/h2,5,9,11H,3-4,6-7H2,1H3;1H

InChI-Schlüssel

VBFBNUUKBISDLQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(O1)CNCC2CC2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.